molecular formula C10H8BrNO2S B12558475 [2-(Bromomethyl)-1,3-benzothiazol-6-yl]acetic acid CAS No. 192801-40-4

[2-(Bromomethyl)-1,3-benzothiazol-6-yl]acetic acid

Cat. No.: B12558475
CAS No.: 192801-40-4
M. Wt: 286.15 g/mol
InChI Key: MDCDQHHBZRDDIB-UHFFFAOYSA-N
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Description

[2-(Bromomethyl)-1,3-benzothiazol-6-yl]acetic acid: is an organic compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a bromomethyl group attached to the benzothiazole ring, which is further connected to an acetic acid moiety. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(Bromomethyl)-1,3-benzothiazol-6-yl]acetic acid typically involves the bromination of a precursor compound. One common method is the benzylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as 2,2’-azobisisobutyronitrile (AIBN). The reaction is usually carried out in a solvent like 1,2-dichlorobenzene, which provides a clean and high-yielding reaction .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of safer and more environmentally friendly solvents is also emphasized to comply with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    N-bromosuccinimide (NBS): Used for bromination reactions.

    Palladium Catalysts: Used in coupling reactions like Suzuki-Miyaura coupling.

    Radical Initiators: Such as AIBN for initiating radical bromination reactions.

Major Products Formed:

    Substituted Benzothiazoles: Formed through nucleophilic substitution.

    Coupled Products: Formed through coupling reactions with other aromatic compounds.

Mechanism of Action

The mechanism of action of [2-(Bromomethyl)-1,3-benzothiazol-6-yl]acetic acid involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The benzothiazole ring can also interact with various biological pathways, influencing cellular processes .

Comparison with Similar Compounds

Uniqueness:

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

192801-40-4

Molecular Formula

C10H8BrNO2S

Molecular Weight

286.15 g/mol

IUPAC Name

2-[2-(bromomethyl)-1,3-benzothiazol-6-yl]acetic acid

InChI

InChI=1S/C10H8BrNO2S/c11-5-9-12-7-2-1-6(4-10(13)14)3-8(7)15-9/h1-3H,4-5H2,(H,13,14)

InChI Key

MDCDQHHBZRDDIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CC(=O)O)SC(=N2)CBr

Origin of Product

United States

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